molecular formula C9H10O3S B1325795 4-(3-Methyl-2-thienyl)-4-oxobutyric acid CAS No. 39712-64-6

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Cat. No. B1325795
CAS RN: 39712-64-6
M. Wt: 198.24 g/mol
InChI Key: LARYRVRPSBOGGZ-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” is a derivative of butyric acid with a 3-methyl-2-thienyl group attached at the 4th carbon . Butyric acid is a short-chain fatty acid, and the 3-methyl-2-thienyl group is a type of thiophene, a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely feature a carboxylic acid group (-COOH) at one end of the molecule, a butyric acid backbone, and a 3-methyl-2-thienyl group attached at the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on the conditions and the reagents used . The carboxylic acid group could undergo reactions such as esterification or decarboxylation, while the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would depend on its exact molecular structure . As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the thiophene ring could contribute to its aromaticity and potentially its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pyrroles and Bithiophenes : 4-Oxo-(2-thienyl)butanoic acid, a related compound, is used in the synthesis of 1-aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, which are valuable in organic chemistry (Raposo, Sampaio, & Kirsch, 2005).

  • Preparation of Anticancer Agents : Derivatives of this compound have been used to synthesize S-glycosyl and S-alkyl derivatives with significant anticancer activities (Saad & Moustafa, 2011).

  • Synthesis of Biologically Active Species : The compound is useful in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are important in biology and as intermediates in various derivatizations (Uguen et al., 2021).

Biological and Medicinal Research

Safety And Hazards

The safety and hazards associated with “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would need to be determined through experimental testing . As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems . Additionally, new synthetic methods could be developed to improve its yield or selectivity .

properties

IUPAC Name

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRVRPSBOGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645489
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

CAS RN

39712-64-6
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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